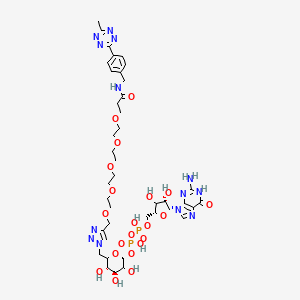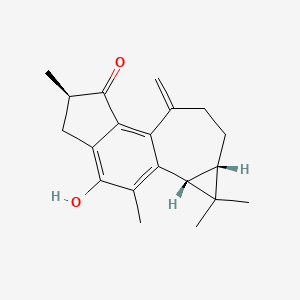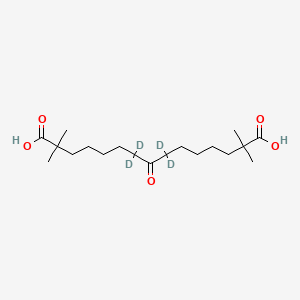
1-(2,2-Dimethylpropyl)cyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethylpropyl)cyclopropene is a cyclopropene derivative known for its role as an ethylene antagonist. Ethylene is a plant hormone that promotes fruit ripening and senescence. By inhibiting ethylene action, this compound helps in maintaining the quality of agricultural products by delaying processes such as fruit softening and peel degreening .
Métodos De Preparación
The synthesis of 1-(2,2-Dimethylpropyl)cyclopropene involves a two-step process starting from α-diisobutylene. The first step is allylic chlorination using hypochlorite and hydrochloric acid to produce α-DIBCl (2-(chloromethyl)-4,4-dimethyl-1-pentene). The second step involves α-elimination of the allylic chloride using a strong base, such as lithium diethylamide, to form this compound . This method yields the compound with 35% efficiency and 95% purity .
Análisis De Reacciones Químicas
1-(2,2-Dimethylpropyl)cyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring into cyclopropane derivatives.
Substitution: The compound can undergo substitution reactions where the cyclopropene ring is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-(2,2-Dimethylpropyl)cyclopropene has several scientific research applications:
Mecanismo De Acción
1-(2,2-Dimethylpropyl)cyclopropene exerts its effects by binding to ethylene receptors in plants, thereby blocking the action of ethylene. This inhibition prevents the ethylene-induced processes such as fruit ripening and senescence. The molecular targets include ethylene receptors like ETR1, which are involved in the ethylene signaling pathway .
Comparación Con Compuestos Similares
1-(2,2-Dimethylpropyl)cyclopropene is unique compared to other ethylene antagonists due to its specific structure and high efficiency in inhibiting ethylene action. Similar compounds include:
1-Methylcyclopropene: Another ethylene antagonist used in agriculture.
2,5-Norbornadiene: Known for its ability to bind to ethylene receptors.
Cyclopropene derivatives: Various derivatives with similar ethylene-inhibiting properties.
This compound stands out due to its higher purity and specific application methods, such as aqueous emulsions for spraying on plants .
Propiedades
Fórmula molecular |
C8H14 |
|---|---|
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropyl)cyclopropene |
InChI |
InChI=1S/C8H14/c1-8(2,3)6-7-4-5-7/h4H,5-6H2,1-3H3 |
Clave InChI |
DTBSHMOVLBSMST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)

![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
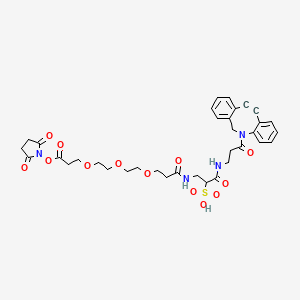

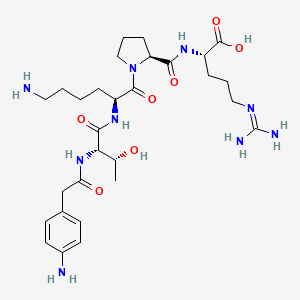
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
